molecular formula C5H13ClN2O B1379740 (1Z)-N'-Hydroxy-2-methylbutanimidamide hydrochloride CAS No. 1390739-61-3

(1Z)-N'-Hydroxy-2-methylbutanimidamide hydrochloride

Cat. No. B1379740
M. Wt: 152.62 g/mol
InChI Key: YCUOVBLYHRBZSI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include details about its appearance (solid, liquid, color, etc.) and any unique characteristics .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields .


Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, or computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at reaction mechanisms, kinetics, and the influence of various conditions on the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pKa), reactivity, and stability .

Scientific Research Applications

Metabolic and Functional Effects in Skeletal Muscle

Beta-hydroxy-beta-methylbutyrate (HMB) supplementation has shown significant effects on skeletal muscle strength and fatigue resistance. A study using male Wistar rats supplemented with HMB demonstrated an increase in muscle tetanic force, improvement in resistance to acute muscle fatigue during intense contractions, and marked changes in oxidative metabolism, enhancing muscle performance (Pinheiro et al., 2012).

Physicochemical Compatibility and Stability in Pharmaceutical Formulations

Research into the physicochemical compatibility and stability of propofol with other sedatives and analgesics, including remifentanil hydrochloride, highlights the critical nature of formulation compatibility for drug safety and efficacy in clinical settings. The study found that certain combinations could lead to increased risks of emboli due to changes in oil droplet sizes, emphasizing the importance of understanding drug interactions in formulations (Gersonde et al., 2016).

Role in Pain Management and Anesthetic Practices

Remifentanil, a μ-receptor opioid agonist, has been a subject of interest due to its rapid onset and short duration of action, making it a valuable asset in anesthetic practice. Its unique pharmacokinetics allows for precise control over anesthetic depth, with a rapid return to consciousness and minimal residual effects, significantly benefiting surgical procedures requiring short-term anesthesia (Schraag, 2000).

Enhancing Synthesis Processes in Organic Chemistry

The use of basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) has revolutionized synthetic processes, offering a greener, more efficient approach to chemical reactions. For example, [bmIm]OH has been effectively utilized to catalyze the condensation reaction of aldehydes and ketones with hydroxylamine hydrochloride under ultrasound irradiation, showcasing the potential of ionic liquids in enhancing reaction efficiency and yield (Zang et al., 2009).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it .

Future Directions

This could involve proposing further studies to fully understand the compound’s properties, potential applications (in medicine, materials science, etc.), or ways to improve its synthesis .

properties

IUPAC Name

N'-hydroxy-2-methylbutanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-3-4(2)5(6)7-8;/h4,8H,3H2,1-2H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUOVBLYHRBZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=NO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)/C(=N/O)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-N'-Hydroxy-2-methylbutanimidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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